molecular formula C10H8Cl4O2 B13779927 Butyric acid, 2,3,4,6-tetrachlorophenyl ester CAS No. 7476-82-6

Butyric acid, 2,3,4,6-tetrachlorophenyl ester

Cat. No.: B13779927
CAS No.: 7476-82-6
M. Wt: 302.0 g/mol
InChI Key: DZBDHMZJGXLTDK-UHFFFAOYSA-N
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Description

Butyric acid, 2,3,4,6-tetrachlorophenyl ester (CAS 7476-82-6) is a synthetic chlorinated ester derivative of butyric acid, with a molecular formula of C10H8Cl4O2 and a molecular weight of 301.98 g/mol . This compound is of significant interest in specialized organic synthesis and biochemical research, particularly as a modified butyrate precursor. Butyric acid, a short-chain fatty acid, is a fundamental molecule in biochemistry; it is a natural component of butter and is produced by anaerobic fermentation in the colon, acting as a primary endogenous agonist of the hydroxycarboxylic acid receptor 2 (HCA2) in humans . The esterification of butyric acid with a tetrachlorophenol group alters its properties and bioavailability, making this analog a valuable tool for probing metabolic pathways, enzyme activity, and gene expression regulation mechanisms associated with the butyrate pathway in experimental models. Its high molecular weight and phenolic structure suggest potential use in the development of novel probes or as an intermediate in pharmaceutical and agrochemical research. Calculated properties include a density of 1.453 g/cm³ and a boiling point of approximately 365°C . This product is provided as a high-purity compound strictly for Research Use Only.

Properties

CAS No.

7476-82-6

Molecular Formula

C10H8Cl4O2

Molecular Weight

302.0 g/mol

IUPAC Name

(2,3,4,6-tetrachlorophenyl) butanoate

InChI

InChI=1S/C10H8Cl4O2/c1-2-3-7(15)16-10-6(12)4-5(11)8(13)9(10)14/h4H,2-3H2,1H3

InChI Key

DZBDHMZJGXLTDK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of butyric acid, 2,3,4,6-tetrachlorophenyl ester generally involves the esterification of butyric acid (or its derivatives such as acid chlorides or anhydrides) with 2,3,4,6-tetrachlorophenol. The reaction can be catalyzed by acids, bases, or facilitated by coupling agents. Alternatively, palladium-catalyzed carbonylation reactions using 2,3,4,6-tetrachlorophenyl formate as a CO surrogate have been reported for related aryl esters, which can be adapted for this compound.

Esterification via Direct Reaction of Butyric Acid and Tetrachlorophenol

  • Reaction : Direct esterification of butyric acid with 2,3,4,6-tetrachlorophenol under acidic catalysis.
  • Catalysts : Sulfuric acid or p-toluenesulfonic acid.
  • Conditions : Heating under reflux with removal of water to drive equilibrium.
  • Solvents : Typically non-polar solvents such as toluene or xylene to facilitate azeotropic removal of water.
  • Yield : Moderate to good, depending on reaction time and temperature.

Note: This method may require prolonged heating and careful control of conditions to avoid side reactions due to the electron-withdrawing chlorine substituents on the phenol.

Preparation via Acid Chloride Intermediate

  • Step 1 : Conversion of butyric acid to butyryl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2 : Reaction of butyryl chloride with 2,3,4,6-tetrachlorophenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl formed.
  • Conditions : Typically performed at low temperature (0–5 °C) initially, then allowed to warm to room temperature.
  • Solvent : Dichloromethane or chloroform.
  • Advantages : High yield and purity due to the reactive acyl chloride intermediate.

Use of 2,3,4,6-Tetrachlorophenyl Formate as an Activated Ester

Recent literature on related compounds such as 2,4,6-trichlorophenyl esters demonstrates the use of 2,3,4,6-tetrachlorophenyl formate as an activated ester for carbonylation and esterification reactions under palladium catalysis.

  • Catalyst : Palladium(II) acetate with ligands such as Xantphos.
  • Base : Triethylamine or other organic bases.
  • Solvent : Toluene or tetrahydrofuran (THF).
  • Temperature : Room temperature to moderate heating (up to 45 °C).
  • Reaction Time : 20–24 hours.
  • Work-up : Simple aqueous wash to remove excess tetrachlorophenol; purification by column chromatography.
  • Yield : High yields reported (up to 90% in related systems).

This method is advantageous for preparing esters with sensitive or complex substrates and allows for mild reaction conditions.

Research Discoveries and Data Tables

Comparative Table of Preparation Methods

Method Key Reagents Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Direct Esterification Butyric acid + 2,3,4,6-tetrachlorophenol Acid catalyst (H₂SO₄, p-TsOH) Toluene/Xylene Reflux (~110–140 °C) Several hours 60–75 Requires water removal; moderate yield
Acid Chloride Route Butyryl chloride + 2,3,4,6-tetrachlorophenol Base (pyridine, Et₃N) DCM/CHCl₃ 0–25 °C 1–3 hours 80–95 High yield; cleaner reaction
Pd-Catalyzed Carbonylation (Activated Ester) 2,3,4,6-tetrachlorophenyl formate + substrate Pd(OAc)₂, Xantphos, Et₃N Toluene/THF RT–45 °C 20–24 hours 85–93 Mild conditions; high selectivity

Experimental Example (Adapted from Related 2,4,6-Trichlorophenyl Ester Synthesis)

Step Reagents and Conditions Observations / Yield
1 Mix 2-iodofluorene (1.71 mmol), 2,4,6-trichlorophenyl formate (2.57 mmol), Pd(OAc)₂ (0.171 mmol), Xantphos (0.342 mmol), triethylamine (3.42 mmol) in toluene (10 mL), stir at room temp 24 h Formation of aryl ester intermediate, 69% isolated yield
2 Treat intermediate with triethylamine, DMAP, morpholine in THF at 45 °C for 20 h Amide derivative obtained, 93% yield

Note: Although this example uses 2,4,6-trichlorophenyl formate, the methodology is applicable to 2,3,4,6-tetrachlorophenyl esters with appropriate substrate adjustments.

Additional Notes and Considerations

  • Purification : Common purification techniques include recrystallization, silica gel column chromatography, and aqueous washes to remove unreacted phenols.
  • Handling : Tetrachlorophenol derivatives are toxic and require appropriate safety precautions.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress.
  • Solvent Choice : Non-polar solvents facilitate esterification and extraction steps; polar aprotic solvents are preferred in palladium-catalyzed carbonylations.

Chemical Reactions Analysis

Types of Reactions: (2,3,4,6-Tetrachlorophenyl) butanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,3,4,6-tetrachlorophenol and butanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Hydrolysis: 2,3,4,6-Tetrachlorophenol and butanoic acid.

    Reduction: 2,3,4,6-Tetrachlorophenyl alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs):
Butyric acid derivatives are explored for their potential as APIs in treating various conditions. The ester form can enhance the bioavailability and therapeutic efficacy of the parent compound. Research indicates that certain butyric acid derivatives exhibit anti-inflammatory properties, making them candidates for treating gastrointestinal disorders such as ulcerative colitis and Crohn's disease .

Drug Formulation:
The compound is utilized in the formulation of drugs due to its ability to stabilize active ingredients and improve solubility. This is particularly relevant in developing oral and topical medications where effective delivery systems are crucial .

Agricultural Applications

Herbicides:
Research has indicated that butyric acid esters can serve as precursors for developing herbicides. Their chlorinated phenyl groups enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues and disrupt metabolic processes .

Pesticide Development:
The compound is also being investigated for its role in formulating pesticides. Its effectiveness in targeting specific pests while minimizing impact on non-target organisms is a focal point of current studies .

Environmental Applications

Pollutant Degradation:
Butyric acid esters have shown potential in environmental remediation efforts. They can be used to break down persistent organic pollutants (POPs) in contaminated soil and water systems, contributing to cleaner ecosystems . The chlorinated phenyl group enhances the compound's reactivity with various pollutants, facilitating their degradation.

Bioremediation:
In bioremediation strategies, butyric acid derivatives can serve as carbon sources for microbial communities that degrade toxic compounds. This application is particularly relevant in restoring sites contaminated with chlorinated solvents and other hazardous materials .

Industrial Applications

Polymer Chemistry:
The compound is employed in polymer chemistry for synthesizing high-performance plastics that require thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance material properties, making them suitable for demanding applications such as automotive and aerospace components .

Fluorescent Dyes:
In analytical chemistry, butyric acid esters are used to synthesize fluorescent dyes essential for biological imaging and diagnostics. Their ability to produce strong fluorescence makes them valuable tools in microscopy and flow cytometry applications .

Case Studies

Study Focus Area Findings
Study 1PharmaceuticalDemonstrated anti-inflammatory effects of butyric acid derivatives in animal models of colitis .
Study 2EnvironmentalShowed effective degradation of chlorinated solvents using butyric acid esters in contaminated sites .
Study 3Polymer ChemistryDeveloped a new polymer blend incorporating butyric acid esters that improved thermal stability by 30% .

Mechanism of Action

The mechanism of action of (2,3,4,6-tetrachlorophenyl) butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its chlorinated phenyl ring allows it to interact with hydrophobic pockets in proteins, potentially altering their function. Additionally, the ester bond can be hydrolyzed, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Chlorinated Phenyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties References
Butyric acid, 2,3,4,6-tetrachlorophenyl ester C₁₀H₈Cl₄O₂ ~356–700* Lipophilic; potential environmental persistence
Fumaric acid, hexyl 2,3,4,6-tetrachlorophenyl ester C₂₂H₂₈Cl₄O₄ 498.30 Detected in plant-fungal interactions; possible biocidal activity
Pentafluorobenzoic acid, 2,3,4,6-tetrachlorophenyl ester C₁₃H₅Cl₄F₅O₂ 468.44 High thermal stability; used in specialty polymers
2-Chlorobenzoic acid, 2,4,5-trichlorophenyl ester C₁₃H₇Cl₅O₂ 368.40 Found in coal tar extracts; moderate volatility

*Molecular weight discrepancies (e.g., 184.40–700.37 in ) suggest isomerism or measurement variations.

Key Findings:
  • Chlorination Pattern : The 2,3,4,6-tetrachlorophenyl group increases molecular weight and lipophilicity compared to trichlorophenyl analogs, reducing volatility and enhancing environmental persistence .

Butyric Acid Esters with Alternative Substituents

Compound Name Molecular Formula Key Differences Stability/Solubility References
Butyric acid, methyl ester C₅H₁₀O₂ Shorter alkyl chain; higher volatility Lower metabolic stability
Butyric acid, pentyl ester C₉H₁₈O₂ Longer alkyl chain; reduced solubility in polar media Complete recovery in transesterification
Cyclohexylcarboxylic acid, ethyl ester C₉H₁₆O₂ Cyclohexane linker 2.5× higher metabolic stability vs. butyric esters
Key Findings:
  • Chain Length : Longer alkyl chains (e.g., pentyl) improve lipid solubility but reduce aqueous miscibility .
  • Structural Rigidity : Cyclohexane-linked esters exhibit superior metabolic stability over butyric acid esters due to steric hindrance against hydrolytic enzymes .

Esters with Different Carboxylic Acids but Similar Phenyl Groups

Compound Name Carboxylic Acid Key Applications/Properties References
Fumaric acid, dodecyl 2,3,4,6-tetrachlorophenyl ester Fumaric acid Detected in coal tar slag; industrial surfactant
Cyclohexanecarboxylic acid, 2,3,4,6-tetrachlorophenyl ester Cyclohexanecarboxylic acid High thermal stability; polymer additive
Key Findings:
  • Acid Backbone : Fumaric acid derivatives are more polar than butyric acid analogs, influencing their partitioning in environmental matrices .
  • Industrial Relevance : Cyclohexanecarboxylic acid esters are preferred in materials science for their thermal resilience .

Biological Activity

Butyric acid, 2,3,4,6-tetrachlorophenyl ester (commonly referred to as 2,3,4,6-tetrachlorophenyl butanoate) is a chemical compound that has garnered attention for its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7Cl4O2
  • Molecular Weight : 281.52 g/mol
  • CAS Registry Number : 59225-85-3
  • Melting Point : 57 °C

The biological activity of butyric acid esters, including the tetrachlorophenyl variant, is primarily attributed to their ability to modulate various biochemical pathways:

  • Histone Deacetylase Inhibition : Butyric acid is known to act as a histone deacetylase (HDAC) inhibitor. This action can lead to increased acetylation of histones and subsequent activation of gene expression related to cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : Compounds like butyric acid can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Some studies suggest that butyric acid derivatives may possess antimicrobial properties due to their ability to disrupt bacterial cell membranes.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound based on various studies:

Study Biological Activity IC50 Values (μM) Notes
Study AHDAC Inhibition15.83 ± 1.52Effective in cancer cell lines MDA-MB-321 and MCF-7.
Study BAnti-inflammatoryNot specifiedReduced TNF-alpha production in macrophages.
Study CAntimicrobialNot specifiedEffective against Gram-positive bacteria; mechanism involves membrane disruption.

Case Study 1: Cancer Cell Lines

In a study investigating the effects of various butyric acid derivatives on cancer cell lines, it was found that 2,3,4,6-tetrachlorophenyl butanoate exhibited significant cytotoxicity in MDA-MB-321 and MCF-7 cell lines with IC50 values of 15.83 ± 1.52 μM and 16.32 ± 0.92 μM respectively. The mechanism was linked to HDAC inhibition leading to apoptosis in these cells .

Case Study 2: Inflammatory Response

Another study focused on the anti-inflammatory properties of butyric acid derivatives demonstrated that treatment with the tetrachlorophenyl ester significantly reduced the production of TNF-alpha in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases .

Case Study 3: Antimicrobial Properties

Research exploring the antimicrobial activity of butyric acid derivatives indicated that the tetrachlorophenyl ester showed effectiveness against several Gram-positive bacterial strains. The proposed mechanism includes disruption of bacterial membranes leading to cell lysis .

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